molecular formula C6H8ClNO2 B12444289 Pyroglutamic acid chloromethyl ketone CAS No. 77319-03-0

Pyroglutamic acid chloromethyl ketone

Cat. No.: B12444289
CAS No.: 77319-03-0
M. Wt: 161.58 g/mol
InChI Key: WFCIIAGURKMLMQ-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamic acid chloromethyl ketone typically involves the reaction of pyroglutamic acid with chloromethyl ketone derivatives. One common method includes the use of N-carbobenzoxy-L-pyroglutamyl chloromethyl ketone (Z-PGCK) as a precursor . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance production rates and product quality .

Comparison with Similar Compounds

Uniqueness: Pyroglutamic acid chloromethyl ketone is unique due to its specific structural features, such as the presence of the chloromethyl group, which enhances its reactivity and binding affinity to enzymes. This makes it a valuable tool in biochemical research and drug development .

Properties

CAS No.

77319-03-0

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

(5S)-5-(2-chloroacetyl)pyrrolidin-2-one

InChI

InChI=1S/C6H8ClNO2/c7-3-5(9)4-1-2-6(10)8-4/h4H,1-3H2,(H,8,10)/t4-/m0/s1

InChI Key

WFCIIAGURKMLMQ-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)CCl

Canonical SMILES

C1CC(=O)NC1C(=O)CCl

Origin of Product

United States

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